An In-depth Technical Guide to Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate (CAS 444892-54-0)
An In-depth Technical Guide to Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate (CAS 444892-54-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs targeting a wide array of therapeutic areas, including the central nervous system (CNS), infectious diseases, and oncology.[1][2] This prevalence is due to its unique physicochemical properties, which can enhance the aqueous solubility and bioavailability of drug candidates. Furthermore, the two nitrogen atoms of the piperazine ring offer versatile handles for chemical modification, allowing for the fine-tuning of a molecule's pharmacological profile.[3]
Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate, with the CAS number 444892-54-0, is a key building block that incorporates this valuable piperazine moiety. The presence of a Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom.[1] The chiral phenylethylamine portion of the molecule introduces a specific three-dimensional architecture, which can be crucial for achieving high-affinity and selective interactions with biological targets. The primary amino group provides a reactive site for further elaboration, making this compound a versatile intermediate in the synthesis of more complex and potentially bioactive molecules.
This technical guide provides a comprehensive overview of a plausible synthetic route for tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate, detailed analytical characterization methods, and a discussion of its potential applications in drug discovery.
Physicochemical Properties
A foundational understanding of the physicochemical properties of tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate is essential for its effective use in synthesis and drug design.
| Property | Value |
| CAS Number | 444892-54-0 |
| Molecular Formula | C₁₇H₂₇N₃O₂ |
| Molecular Weight | 305.42 g/mol |
| Appearance | Expected to be a solid or oil |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane |
Proposed Synthesis Pathway and Experimental Protocol
Synthetic Scheme
Caption: Proposed synthetic pathway for Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate.
Step-by-Step Experimental Protocol
Step 1a: Protection of 2-Amino-1-phenylethanol
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Reaction Setup: To a solution of 2-amino-1-phenylethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
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Addition of Protecting Group: Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) in the same solvent to the reaction mixture.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (2-hydroxy-1-phenylethyl)carbamate.
Step 1b: Activation of the Hydroxyl Group
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Reaction Setup: Dissolve the product from Step 1a (1.0 eq) in DCM and cool to 0 °C. Add triethylamine (1.5 eq).
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Sulfonylation: Add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution.
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Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
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Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude mesylate, 2-((tert-butoxycarbonyl)amino)-1-phenylethyl methanesulfonate, which can often be used in the next step without further purification.
Step 2: Nucleophilic Substitution with N-Boc-piperazine
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Reaction Setup: To a solution of N-Boc-piperazine (1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (2.0 eq).
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Alkylation: Add the crude mesylate from Step 1b (1.0 eq) to the mixture.
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Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 16-24 hours. Monitor the reaction progress by LC-MS.
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Workup and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the target compound, tert-butyl 4-(2-((tert-butoxycarbonyl)amino)-1-phenylethyl)piperazine-1-carboxylate.
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Final Deprotection: To obtain the title compound, the Boc group on the phenylethylamine side chain must be removed. This can be achieved by treating the product of step 2 with an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting salt can be neutralized to give the free amine.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate.
Representative Analytical Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic protons: Multiplet around 7.20-7.40 ppm (5H). Phenylethyl protons: Multiplet for the benzylic CH and two multiplets for the CH₂ adjacent to the amino group. Piperazine protons: Broad multiplets for the four sets of non-equivalent methylene protons. Boc protons: A singlet around 1.45 ppm (9H). Amine protons: A broad singlet for the NH₂ protons. |
| ¹³C NMR (101 MHz, CDCl₃) | Aromatic carbons: Peaks in the range of 125-140 ppm. Boc carbonyl carbon: A peak around 155 ppm. Boc quaternary carbon: A peak around 80 ppm. Piperazine and phenylethyl carbons: Multiple peaks in the aliphatic region. |
| Mass Spectrometry (ESI+) | Expected m/z: 306.22 [M+H]⁺ |
| HPLC Purity | Expected >95% (UV detection at a suitable wavelength, e.g., 254 nm) |
Note: The exact chemical shifts in NMR will depend on the solvent and other experimental conditions. The provided data is illustrative.[4]
Workflow for Analytical Characterization
Caption: A standard workflow for the analytical characterization and quality control of the synthesized compound.
Applications in Drug Discovery
Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate is a valuable intermediate for the synthesis of a diverse range of potential therapeutic agents. The primary amino group serves as a key point for further chemical modifications, allowing for the introduction of various functional groups and pharmacophores.
Potential Therapeutic Areas:
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CNS Disorders: The phenylethylamine scaffold is a common feature in many neurologically active compounds. By modifying the primary amine, it is possible to synthesize ligands for various CNS targets, such as dopamine, serotonin, and norepinephrine transporters and receptors.
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Oncology: The piperazine moiety is a well-established component of many kinase inhibitors.[1] The title compound can be used to synthesize novel kinase inhibitors by coupling the primary amine with appropriate heterocyclic systems.
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Infectious Diseases: Piperazine derivatives have shown promise as antibacterial, antifungal, and antiviral agents.[1] The primary amine can be derivatized to explore new chemical space in the search for novel anti-infective drugs.
The Boc-protected piperazine allows for the selective introduction of substituents at the other piperazine nitrogen, further expanding the diversity of molecules that can be synthesized from this versatile building block.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate and its precursors. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate is a strategically designed chemical building block with significant potential in medicinal chemistry and drug discovery. Its combination of a Boc-protected piperazine, a chiral phenylethylamine core, and a reactive primary amine makes it a versatile starting material for the synthesis of complex and diverse molecular architectures. This guide has provided a plausible and detailed synthetic approach, a framework for its analytical characterization, and an overview of its potential applications. By leveraging the unique features of this compound, researchers can accelerate the discovery and development of novel therapeutic agents.
References
- Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.
- Gant, T. G. (2007). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality.
- Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- Van de Merbel, N. C. (2008). Quantitative mass spectrometry methods for pharmaceutical analysis. Pharmaceutical analysis.
- Analysis of pharmaceuticals and drug related impurities using Agilent instrument
- Gu, G., et al. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
- Synthesis method of N-Boc piperazine. (n.d.).
- Dong, M. W. (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. American Pharmaceutical Review.
- Singh, T., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances.
- Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). Frontiers in Chemistry.
- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Deriv
- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.).
- 1-Boc-piperazine 97 57260-71-6. (n.d.). Sigma-Aldrich.
- Recent Advances in HPLC-MS for Pharmaceutical Analysis. (2023). News-Medical.Net.
- Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (2025).
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- Preparation of tert-butyl 4-((1R,2S,5R)-6- (benzyloxy)-7-0x0-1,6-diazabicyclo[3.2.I]octane-2- carboxamido)piperidine-1-carboxylat. (2014).
